molecular formula C7H4BrNS B1288045 2-Bromothieno[3,2-c]pyridine CAS No. 94226-20-7

2-Bromothieno[3,2-c]pyridine

Cat. No. B1288045
CAS RN: 94226-20-7
M. Wt: 214.08 g/mol
InChI Key: VIKVIIMLBSNVHM-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-c]pyridine is a heterocyclic compound with the chemical formula C7H4BrNS . It belongs to the class of thieno[3,2-c]pyridines . This compound exhibits interesting pharmacological and biological properties, making it a subject of scientific investigation .


Synthesis Analysis

The synthesis of 2-Bromothieno[3,2-c]pyridine involves several methods. Researchers have explored both traditional and novel approaches. One common method is the bromination of thieno[3,2-c]pyridine using bromine or a brominating agent. The reaction typically occurs at a specific position on the thieno ring, resulting in the introduction of a bromine atom. Careful optimization of reaction conditions and reagents is crucial to achieve high yields and purity .


Molecular Structure Analysis

The molecular structure of 2-Bromothieno[3,2-c]pyridine consists of a thieno ring fused with a pyridine ring . The bromine atom is attached to the thieno ring. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties. Researchers have characterized this structure using techniques such as X-ray crystallography and spectroscopy .


Chemical Reactions Analysis

  • Cyclization reactions : Intramolecular reactions can yield fused ring systems, expanding the structural diversity of this compound .

Physical And Chemical Properties Analysis

  • Stability : Store at 2-8°C in a dry place .

Scientific Research Applications

Kinase Inhibition for Drug Discovery

2-Bromothieno[3,2-c]pyridine: has been identified as a valuable scaffold in the development of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and are often targets for cancer therapy. The thieno[3,2-c]pyridine core can mimic ATP, the energy currency of the cell, and bind to the ATP pocket of kinases, thereby inhibiting their activity. This inhibition can be fine-tuned by modifying the thieno[3,2-c]pyridine structure, leading to the development of potent and selective drugs.

Fluorescent Probes and Dyes

The compound has been utilized in the synthesis of fluorescent probes due to its ability to exhibit fluorescence when substituted appropriately . These fluorescent derivatives can be used in various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and as dyes for polymers and textiles. They also serve as labels for imaging in medical research, aiding in the visualization of biological processes.

Nonlinear Optical Materials

2-Bromothieno[3,2-c]pyridine: derivatives have shown potential in the field of nonlinear optics . Nonlinear optical materials are essential for applications in optical communication, information processing, and frequency doubling. The electronic properties of the thieno[3,2-c]pyridine ring system make it an attractive candidate for creating materials that can manipulate light in new ways.

Photovoltaic Technology

The synthesis and photophysical study of thieno[3,2-c]pyridine derivatives have been driven by their applications in photovoltaic cell technology . These compounds can be used in dye-sensitized solar cells (DSSCs), which are a promising alternative to traditional silicon-based photovoltaics due to their lower fabrication cost and competitive power conversion efficiency.

Chemosensors

Thieno[3,2-c]pyridine derivatives have been explored as chemosensors . These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and industrial process control. The electronic properties of the thieno[3,2-c]pyridine core allow for the design of sensors with high sensitivity and selectivity.

Medicinal Chemistry

In medicinal chemistry, 2-Bromothieno[3,2-c]pyridine serves as a building block for the synthesis of compounds with potential therapeutic effects . Its structural features enable interactions with biological targets, leading to the discovery of new drugs with various pharmacological activities.

Organic Synthesis

This compound is also a key intermediate in organic synthesis . It can undergo various chemical transformations, allowing chemists to construct complex molecules with diverse biological activities. Its reactivity can be modulated by introducing different substituents, providing a versatile tool for synthetic chemists.

Material Science

Lastly, the thieno[3,2-c]pyridine scaffold is being investigated for its applications in material science . Its unique electronic and structural properties make it suitable for the development of new materials with specific mechanical, electronic, or photonic characteristics.

properties

IUPAC Name

2-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVIIMLBSNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594326
Record name 2-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94226-20-7
Record name 2-Bromothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94226-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes 2-Bromothieno[3,2-c]pyridine a noteworthy compound in the context of fluorescence and material science?

A1: 2-Bromothieno[3,2-c]pyridine serves as a versatile building block for creating novel fluorescent molecules. The bromine atom allows for various chemical modifications, enabling researchers to introduce different donor and acceptor groups into the thieno[3,2-c]pyridine core []. This ability to fine-tune the electronic properties makes it valuable for designing materials with tailored fluorescence characteristics for applications in optoelectronics, sensing, and bioimaging.

Q2: How does the study "Synthesis and Study the Effect of Donor-Acceptor Substituent on Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives" contribute to our understanding of this compound?

A2: This study sheds light on how the introduction of donor-acceptor substituents onto the 2-Bromothieno[3,2-c]pyridine scaffold impacts its fluorescence behavior []. By systematically synthesizing and analyzing a series of derivatives, the research provides valuable insights into the structure-property relationships governing fluorescence in these molecules. These findings can guide the rational design of new thieno[3,2-c]pyridine-based materials with desired optical properties.

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